Product packaging for Exenatide-d5 Acetate(Cat. No.:)

Exenatide-d5 Acetate

Cat. No.: B1157589
M. Wt: 4251.65
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Exenatide-d5 Acetate is a deuterium-labeled stable isotope analog of Exenatide, a glucagon-like peptide-1 (GLP-1) receptor agonist approved for the treatment of type 2 diabetes mellitus . This compound contains five deuterium atoms, which替换 specific hydrogen atoms, resulting in a molecular formula of C 184 H 277 D 5 N 50 O 60 S and a molecular weight of 4251.65 g/mol . It is supplied as the acetate salt. As a research tool, this compound is primarily valuable in pharmacokinetic studies, metabolic stability assays, and quantitative mass spectrometry-based analysis, where its isotopic label allows for clear distinction from the non-labeled compound . The parent molecule, Exenatide (also known as Exendin-4), acts as an incretin mimetic by activating GLP-1 receptors, leading to glucose-dependent insulin secretion, suppression of inappropriately high glucagon secretion, and delayed gastric emptying . This mechanism of action makes it a crucial compound for investigating pathways of glucose homeostasis and developing new therapeutic strategies for diabetes . Key Research Applications: Internal Standard for LC-MS/MS: Serves as a critical internal standard for the accurate quantification of native Exenatide in biological matrices (e.g., plasma, tissues) during drug metabolism and pharmacokinetic (DMPK) studies. Metabolic Pathway Tracing: The deuterium label facilitates the tracking and characterization of metabolic products and degradation pathways of Exenatide. Mechanism of Action Studies: Used in research to elucidate the detailed pharmacodynamics and signaling mechanisms of GLP-1 receptor activation. Chemical Specifications: CAS Number: Not Assigned Molecular Formula: C 184 H 277 D 5 N 50 O 60 S Molecular Weight: 4251.65 g/mol Sequence: His-Gly(d2)-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Leu(d3)-Ser-Lys-Gln-Met-Glu-Glu-Glu-Ala-Val-Arg-Leu-Phe-Ile-Glu-Trp-Leu-Lys-Asn-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2 Storage: Store at 2-8°C in a refrigerator . Important Notice: This product is intended for research purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. It must not be administered to humans .

Properties

Molecular Formula

C₁₈₆H₂₈₁D₅N₅₀O₆₂S

Molecular Weight

4251.65

Synonyms

Exendin-4-d5;  His-Gly(d2)-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Leu(d3)-Ser-Lys-Gln-Met-Glu-Glu-Glu-Ala-Val-Arg-Leu-Phe-Ile-Glu-Trp-Leu-Lys-Asn-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2; 

Origin of Product

United States

Advanced Analytical Characterization of Exenatide D5 Acetate

Spectroscopic Techniques for Deuterium (B1214612) Position Confirmation

Spectroscopic methods are indispensable for the detailed structural elucidation of Exenatide-d5 Acetate (B1210297), providing critical information on the position and incorporation of deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of peptides in solution. uzh.ch For deuterated compounds like Exenatide-d5 Acetate, NMR is crucial for confirming the specific sites of deuterium labeling. The substitution of a proton with a deuterium atom leads to the disappearance of the corresponding signal in the ¹H NMR spectrum, providing direct evidence of the location of the deuterium label. libretexts.org

Prior NMR studies on the non-deuterated form, exendin-4 (B13836491), have shown that its structure is highly dependent on the solvent environment. nih.gov For instance, in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water, exenatide (B527673) exhibits a significant helical propensity. nih.gov When analyzing this compound, ¹H NMR spectra would be compared to the spectra of the non-deuterated standard. The absence of specific proton resonances in the this compound spectrum confirms the positions of the five deuterium atoms. This comparative analysis is essential for verifying the structural integrity and the precise labeling pattern of the synthesized peptide. rsc.org Furthermore, techniques like solid-state NMR can provide insights into the molecular motions and environment of the labeled sites within a more complex matrix. nih.govsfasu.edu

Table 1: Representative ¹H NMR Chemical Shift Data for a Peptide Fragment

ProtonExpected Chemical Shift (ppm)Observation in this compoundInterpretation
Amide NH7.5 - 8.5Signal presentNot a site of deuteration
Alpha-CH3.5 - 4.5Signal presentNot a site of deuteration
Side-chain CH (Leucine-d5)0.9 - 1.7Signal absent/reducedSite of deuteration
Aromatic CH6.5 - 7.5Signal presentNot a site of deuteration

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of deuterated peptides, offering high accuracy and resolution to determine isotopic purity and analyze fragmentation patterns. documentsdelivered.com For this compound, HRMS can precisely measure the mass-to-charge ratio (m/z), allowing for the confirmation of the molecular weight and the extent of deuterium incorporation. nih.gov The isotopic distribution pattern observed in the mass spectrum provides a quantitative measure of the isotopic purity, distinguishing between molecules with varying numbers of deuterium atoms. rsc.orgresearchgate.net

A study on the bioanalysis of exenatide using UPLC-MS/MS demonstrated that positive electrospray ionization of the 4,186.6 Da peptide yielded a prominent [M+5H]⁵⁺ signal at an m/z of 838.3. nih.gov For this compound, a corresponding shift in this m/z value would be expected, confirming the mass increase due to the five deuterium atoms. Fragmentation analysis using tandem mass spectrometry (MS/MS) on the deuterated compound can help to pinpoint the location of the deuterium labels by analyzing the mass shifts in the resulting fragment ions. documentsdelivered.comresearchgate.net

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method for studying protein conformation, dynamics, and interactions in solution. nih.govnih.gov The technique monitors the rate at which backbone amide hydrogens exchange with deuterium atoms from the solvent. youtube.commtoz-biolabs.com Regions of the protein that are more exposed to the solvent or are part of flexible structures will exchange hydrogens for deuterium more rapidly than regions that are protected within the core of the protein or involved in stable hydrogen-bonded structures like alpha-helices and beta-sheets. youtube.comglennmasson.com

Ultraviolet Photodissociation (UVPD) in Deuterium Analysis

Ultraviolet Photodissociation (UVPD) is an advanced fragmentation technique in mass spectrometry that has proven valuable for localizing sites of deuteration in peptides. manchester.ac.uk UVPD utilizes high-energy ultraviolet photons to induce fragmentation of the peptide backbone, often yielding a diverse range of fragment ions, including a/x and c/z type ions, which are not always prominent in more common fragmentation methods like collision-induced dissociation (CID). acs.orgnih.gov

A key advantage of UVPD, particularly at wavelengths like 213 nm, is its ability to cause fragmentation without significant hydrogen/deuterium (H/D) scrambling. manchester.ac.ukacs.org This means the deuterium atoms tend to remain at their original positions during the fragmentation process, allowing for accurate localization by analyzing the mass of the fragment ions. However, some studies have shown that H/D scrambling can occur with UVPD under certain conditions, particularly when b/y ions are the dominant fragments, and can be minimized by using short irradiation times and high gas pressures. acs.orgnih.gov Recent developments have shown that UVPD can be used to identify specific regions of deuteration in proteins, for instance, showing a preference for labeling α-helix regions under certain conditions. rsc.org The high fragmentation efficiency of UVPD, which can be up to ~40%, facilitates detailed structural characterization. nsf.gov

Chromatographic Methods for Purity and Identity Determination

Chromatographic techniques are essential for assessing the purity and confirming the identity of peptide-based pharmaceuticals like this compound.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is the primary method for analyzing the purity of synthetic peptides. altabioscience.commtoz-biolabs.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis, separating molecules based on their hydrophobicity. mtoz-biolabs.comnih.gov The peptide is injected onto a hydrophobic stationary phase (typically C8 or C18) and eluted with a gradient of an organic solvent like acetonitrile (B52724) in water. altabioscience.commtoz-biolabs.com

A pure peptide should ideally present as a single, sharp peak in the HPLC chromatogram. creative-proteomics.com The presence of additional peaks indicates impurities, which could be truncated or modified sequences from the synthesis process. altabioscience.com For exenatide, various HPLC methods have been developed for quantification and purity analysis, often utilizing UV detection at wavelengths around 215-220 nm, which is optimal for detecting the peptide bond. altabioscience.comcreative-proteomics.comnih.govcore.ac.uk A validated isocratic HPLC method for exenatide was developed using a C4 column, demonstrating linearity and accuracy for quantification. nih.gov Gradient elution methods are also commonly used to achieve better separation of impurities. creative-proteomics.comgoogle.com The purity is typically calculated by the area of the main peak as a percentage of the total area of all peaks. mtoz-biolabs.com

Table 2: Typical RP-HPLC Parameters for Exenatide Analysis

ParameterConditionRationale
Column C4 or C18, 300 Å pore sizeC4 is suitable for larger peptides; C18 provides higher retention. 300 Å pores accommodate the peptide size.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is the organic modifier that elutes the peptide.
Gradient 20% to 60% B over 30 minutesA gradual increase in organic solvent ensures good separation of the main compound from impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns.
Detection UV at 215 nm or 220 nmWavelength for optimal detection of the peptide bond.
Column Temperature 40-80°CElevated temperatures can improve peak shape and resolution.

Supercritical Fluid Chromatography (SFC) in HDX-MS Workflows

The integration of Supercritical Fluid Chromatography (SFC) into Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) workflows represents a significant advancement in the structural analysis of therapeutic peptides like this compound. This hyphenated technique leverages the unique properties of supercritical fluids to mitigate some of the inherent challenges of traditional liquid chromatography (LC)-based HDX-MS, particularly the issue of deuterium back-exchange.

In a typical HDX-MS experiment, the protein or peptide is incubated in a deuterated solvent (D₂O), allowing for the exchange of labile amide protons with deuterium atoms. The rate and extent of this exchange are dependent on the protein's higher-order structure, with regions involved in hydrogen bonding or that are solvent-inaccessible exchanging more slowly. nih.gov After a predetermined time, the exchange reaction is quenched by lowering the pH and temperature. The deuterated sample is then often digested into smaller peptides, which are chromatographically separated before mass spectrometric analysis to localize the deuterium uptake to specific regions of the protein. nih.govmdpi.com

A primary challenge in this workflow is the potential for the incorporated deuterium to exchange back with hydrogen from the protic solvents used in reversed-phase liquid chromatography (RPLC), a phenomenon known as back-exchange. This loss of deuterium can obscure the true structural information. SFC, which primarily utilizes supercritical carbon dioxide (scCO₂) as the main mobile phase component, offers a compelling solution to this problem. jascoinc.com Since scCO₂ is a non-protic solvent, it does not contribute to back-exchange. jascoinc.com

Detailed Research Findings

Research has demonstrated that employing SFC for the separation of peptides in an HDX-MS workflow can significantly reduce back-exchange compared to conventional HPLC methods. jascoinc.com The rapid nature of SFC separations, stemming from the low viscosity and high diffusivity of supercritical fluids, further minimizes the time the deuterated peptides are exposed to any protic co-solvents, thereby preserving the deuterium label. shimadzu.com

For instance, studies on model peptides have shown a marked increase in deuterium retention when using SFC compared to RPLC. This is particularly evident for the most rapidly exchanging amide protons, which are often the first to lose their deuterium label during RPLC analysis. The preservation of this information is crucial for a more accurate and detailed understanding of protein conformation and dynamics. jascoinc.com

The application of SFC is not limited to hydrophobic peptides; with the use of polar organic modifiers and additives, SFC can effectively separate a wide range of peptides, including hydrophilic ones and those with varying charges. perlan.com.pltandfonline.com This versatility makes it a suitable technique for analyzing peptic digests of therapeutic peptides such as Exenatide. The choice of stationary phase and mobile phase modifiers is critical for optimizing the separation of complex peptide mixtures generated from protein digestion. shimadzu.com

The following interactive data tables illustrate the typical parameters and potential results of an SFC-HDX-MS experiment for a therapeutic peptide like this compound.

Table 1: Representative SFC Parameters for Peptide Separation in an HDX-MS Workflow

ParameterValue
Column 2-Ethylpyridine, 4.6 x 250 mm, 5 µm
Mobile Phase A Supercritical CO₂
Mobile Phase B Methanol with 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% to 40% B over 10 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Injection Volume 10 µL

Table 2: Illustrative Mass Spectrometry Parameters for HDX Analysis

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI)
Capillary Voltage 3.5 kV
Mass Range m/z 300-2000
Data Acquisition MS^E (Data-Independent Acquisition)
Collision Energy Low Energy: 6 eV; High Energy Ramp: 15-40 eV
Quench Solution 0.1% Formic Acid in H₂O, pH 2.5

Table 3: Hypothetical Deuterium Uptake Data for an this compound Fragment

This table shows a hypothetical comparison of deuterium uptake for a specific peptic fragment of this compound when analyzed by RPLC-MS versus SFC-MS, illustrating the reduction in back-exchange with SFC.

Deuteration Time (min)RPLC-MS Deuterium Uptake (%)SFC-MS Deuterium Uptake (%)
0.52540
13555
55070
106080
307090

The enhanced data quality obtained by integrating SFC into HDX-MS workflows provides a more accurate and detailed picture of the conformational dynamics of biotherapeutics like this compound. This enables a more thorough characterization of its higher-order structure, which is critical for ensuring product quality, efficacy, and safety.

Application of Exenatide D5 Acetate in Bioanalytical Method Development

Role of Deuterated Analogues as Internal Standards in Quantitative Bioanalysis

In quantitative bioanalysis using mass spectrometry, an internal standard is crucial for controlling and correcting variability during sample processing and analysis. aptochem.com An IS is added to samples to compensate for variations in extraction recovery, injection volume, and ionization efficiency. aptochem.comcmicgroup.com The most effective internal standards are isotopically labeled versions of the analyte. aptochem.com Deuterated analogues, such as Exenatide-d5, are frequently chosen because deuterium (B1214612) (²H) can be incorporated into organic molecules, and these standards are often more readily available than those labeled with ¹³C or ¹⁵N. aptochem.com

The ideal deuterated internal standard should co-elute with the analyte and exhibit identical extraction recovery and ionization response. aptochem.com While stable isotopically labeled (SIL) internal standards are generally considered superior, deuterium-labeled compounds can sometimes exhibit slight differences in retention times compared to the non-labeled analyte. scispace.comnih.gov However, their ability to mimic the analyte's behavior during sample preparation and analysis significantly improves the accuracy, precision, and robustness of the method. aptochem.comscispace.comresearchgate.net One key consideration is to ensure the mass increase from deuteration is sufficient to move the signal outside the natural isotopic distribution of the analyte. aptochem.com In a study quantifying exenatide (B527673) in rat plasma, deuterated exenatide (exenatide-d5) was successfully used as the internal standard. bioagilytix.com

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate technique for determining the concentration of an analyte in a sample. osti.govepa.gov The fundamental principle involves adding a known amount of an isotopically enriched version of the analyte, known as a "spike" or "tracer," to a sample. osti.govrsc.org In the case of exenatide analysis, Exenatide-d5 Acetate (B1210297) acts as this spike.

After adding the spike, the sample is homogenized to ensure complete mixing and equilibration between the naturally occurring analyte and the isotopically labeled standard. osti.govepa.gov The mixture is then analyzed by a mass spectrometer, which measures the ratio of the natural isotope to the enriched isotope. osti.gov Because the amount of the added spike is precisely known, the concentration of the original analyte in the sample can be calculated directly from the measured isotope ratio. osti.govepa.gov A significant advantage of IDMS is that partial loss of the analyte after the equilibration step does not affect the accuracy of the final measurement, as the isotope ratio remains unchanged. epa.gov This method is considered a primary (or reference) method due to its high precision and accuracy, with the ability to provide results traceable to the International System of Units (SI). nih.gov

The use of stable isotope labeled (SIL) peptides, such as Exenatide-d5 Acetate, as internal standards in LC-MS/MS bioanalysis offers numerous advantages, establishing them as the gold standard for quantitative proteomics and peptide quantification. creative-peptides.combiosynth.com

Key Advantages:

Enhanced Accuracy and Precision : SIL peptides are chemically and physically almost identical to their endogenous counterparts, meaning they have the same chromatographic retention time, ionization efficiency, and fragmentation patterns in the mass spectrometer. cpcscientific.com This close similarity allows the SIL internal standard to effectively compensate for variations throughout the analytical process, from sample extraction to MS detection, thereby improving the accuracy and precision of the quantification. creative-peptides.com

Improved Specificity and Sensitivity : The mass shift provided by the stable isotopes allows the mass spectrometer to distinguish between the analyte (e.g., exenatide) and the internal standard (e.g., this compound). sb-peptide.com This reduces background noise and enhances signal intensity, leading to improved detection limits and greater confidence in peptide identification. creative-peptides.com

Absolute Quantification : SIL peptides are fundamental to the Absolute Quantification (AQUA) method. cpcscientific.com By adding a known quantity of the SIL peptide to a biological sample, the absolute concentration of the target peptide can be determined by comparing the signal intensities of the labeled and unlabeled peptides. biosynth.comcpcscientific.com

Compensation for Matrix Effects : SIL internal standards that co-elute with the analyte experience the same matrix-induced ion suppression or enhancement, allowing for accurate correction of these effects, which is a common challenge in LC-MS analysis of complex biological samples. scispace.comnih.gov

Pre-clinical Bioanalytical Applications for Exenatide Quantification

The development of robust bioanalytical methods is a critical component of pre-clinical research, enabling the accurate quantification of therapeutic agents in biological matrices. In the case of the synthetic peptide Exenatide, its deuterated analog, this compound, serves as an essential internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification. This stable isotope-labeled version of the molecule is chemically identical to the analyte but has a different mass, allowing for precise and accurate measurement by correcting for variability during sample preparation and analysis.

Pre-clinical studies in various animal models, including rats, monkeys, and dogs, have utilized this compound to support pharmacokinetic (PK) assessments. bioagilytix.com These studies are fundamental in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of new drug candidates and formulations.

Detailed Research Findings

Research has focused on developing highly sensitive and specific LC-MS/MS methods for the quantification of Exenatide in plasma. A common approach involves solid-phase extraction (SPE) to isolate the analyte from the complex plasma matrix, followed by ultra-high-performance liquid chromatography (UPLC) for separation and tandem mass spectrometry for detection. bioagilytix.comnih.govnih.govxjtu.edu.cn

One such study detailed a method for quantifying Exenatide in rat plasma. bioagilytix.com In this assay, blank rat plasma was spiked with Exenatide to create calibration standards ranging from 0.1 to 20 ng/mL. bioagilytix.com Exenatide-d5 was used as the internal standard at a concentration of 10 ng/mL. bioagilytix.com The samples underwent SPE for cleanup and concentration before analysis by UPLC coupled with either a tandem quadrupole (QQQ) or a quadrupole time-of-flight (QToF) mass spectrometer. bioagilytix.com This approach demonstrates the utility of Exenatide-d5 in achieving sensitive and specific measurements necessary for pre-clinical PK studies. bioagilytix.com

Another highly sensitive UPLC/MS/MS method was developed and validated for the quantification of Exenatide in monkey plasma, achieving a lower limit of quantitation (LLOQ) of 0.10 ng/mL from a small plasma volume of 50 μL. nih.gov While this particular study used Bivalirudin as an internal standard, the methodology highlights the advancements in achieving low detection limits required for peptide quantification. nih.gov The method demonstrated excellent linearity over the calibration range of 0.10–30 ng/mL, with intra- and inter-day precision values (expressed as relative standard deviation) below 7.5% and 9.6%, respectively. nih.gov

Furthermore, an ultra-sensitive UPLC-MS/MS assay was established for quantifying Exenatide in beagle dog plasma, achieving a remarkable LLOQ of 5 pg/mL (1.2 pM) using a 200 μL plasma sample. nih.govxjtu.edu.cn This method was validated according to regulatory guidelines and demonstrated its suitability for pharmacokinetic studies by enabling the determination of Exenatide's absolute nasal bioavailability. nih.gov The assay showed a broad linear range of 5–10,000 pg/mL with correlation coefficients greater than 0.99. nih.govxjtu.edu.cn The precision and accuracy of this method were well within acceptable limits, underscoring its robustness for pre-clinical applications. nih.govxjtu.edu.cn

The following tables summarize the key parameters and results from these pre-clinical bioanalytical methods.

Table 1: Bioanalytical Method Parameters for Exenatide Quantification in Rat Plasma

ParameterDetails
Analyte Exenatide
Internal Standard Exenatide-d5
Biological Matrix Rat Plasma (K2EDTA)
Sample Volume 20 µL
Extraction Method Solid Phase Extraction (SPE)
Analytical Technique UPLC-MS/MS (QQQ or QToF)
Calibration Range 0.1 to 20 ng/mL
Internal Standard Concentration 10 ng/mL
Data sourced from a comparative study on QQQ and QToF methods for Exenatide quantification. bioagilytix.com

Table 2: Validation Summary of UPLC/MS/MS Method for Exenatide in Monkey Plasma

ParameterResult
Lower Limit of Quantitation (LLOQ) 0.10 ng/mL
Calibration Curve Range 0.10–30 ng/mL
Intra-day Precision (%RSD) < 7.5%
Inter-day Precision (%RSD) < 9.6%
Plasma Sample Volume 50 µL
Internal Standard Bivalirudin
This table presents data from a validated method used for a pharmacokinetic study in monkeys. nih.gov

Table 3: Performance of an Ultra-Sensitive UPLC-MS/MS Assay for Exenatide in Beagle Dog Plasma

ParameterResult
Lower Limit of Quantitation (LLOQ) 5 pg/mL
Calibration Curve Range 5–10,000 pg/mL
Linearity (Correlation Coefficient) > 0.99
Intra-day and Inter-day Accuracy 97.5% to 105.4%
Intra-day and Inter-day Precision < 10.9%
Accuracy at LLOQ 93.0% to 102.5%
Precision at LLOQ < 15.9%
This assay was developed to support pharmacokinetic analyses at therapeutic plasma concentrations. nih.govxjtu.edu.cn

Investigating Exenatide Metabolism and Pre Clinical Pharmacokinetics Using Deuterated Analogues

In Vitro Metabolic Stability Studies with Exenatide-d5 Acetate (B1210297)

In vitro metabolic stability assays are fundamental in early drug discovery to predict how a drug will be cleared by the body, primarily by the liver. nih.govnuvisan.com These assays measure the rate at which a parent compound is consumed when incubated with metabolically active systems like liver microsomes or tissue homogenates. springernature.com

To assess metabolic stability, Exenatide-d5 Acetate is incubated with liver microsomal fractions or tissue homogenates from various species, such as rats or humans. nuvisan.commercell.com These preparations contain a host of metabolic enzymes. nuvisan.com The standard procedure involves incubating the deuterated compound (e.g., at a 1µM concentration) with the microsomal or homogenate preparation (e.g., 0.5 mg/mL protein concentration) at 37°C. nih.gov The reaction is initiated by adding a cofactor like NADPH, which is essential for many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes. nih.gov Samples are taken at various time points, and the reaction is stopped, typically by adding a solvent like acetonitrile (B52724). mercell.com The remaining amount of the parent compound, this compound, is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.commercell.com

From this data, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. nuvisan.com Studies on the non-deuterated parent compound, exenatide (B527673) (also known as exendin-4), have shown that its stability varies significantly between different tissues. For instance, in rat tissue homogenates, exenatide has a much shorter half-life in the kidney compared to the liver, indicating that the kidney is a more rapid site of metabolic degradation. nih.gov The degradation of exenatide in these tissues was found to involve proteases such as aminopeptidases, serine proteases, and metalloproteases. nih.gov By comparing the stability of this compound to that of unlabeled exenatide under identical assay conditions, researchers can determine if the deuterium (B1214612) substitution has altered its metabolic susceptibility.

Table 1: Degradation of Exenatide in Rat Tissue Homogenates

This table, adapted from studies on non-deuterated exenatide, illustrates the type of data generated in tissue homogenate stability assays. A similar analysis would be performed for this compound to evaluate the impact of deuteration. nih.gov

TissueHalf-Life (t½) in minutes
Kidney Homogenate7.8
Liver Homogenate100.9

Source: Adapted from data on exendin-4 (B13836491) (exenatide) metabolic stability in rat tissue homogenates. nih.gov

The substitution of hydrogen with deuterium, a stable isotope, is a key strategy in mechanistic drug metabolism studies. bioscientia.de This is due to the kinetic isotope effect (KIE), a phenomenon where the heavier deuterium atom forms a stronger covalent bond with carbon than hydrogen does. bioscientia.de The cleavage of a carbon-hydrogen (C-H) bond is often the rate-limiting step in metabolic reactions, particularly oxidative transformations catalyzed by cytochrome P450 (CYP) enzymes. bioscientia.de

Because the carbon-deuterium (C-D) bond is more resistant to cleavage, its presence can significantly slow down the rate of metabolism at that specific site. bioscientia.de This deceleration of an enzyme-catalyzed reaction allows researchers to probe the mechanisms of biotransformation. bioscientia.de If the deuteration of this compound occurs at a position that is a primary site for enzymatic attack, a decrease in its rate of metabolism compared to the non-deuterated exenatide would be observed. This provides strong evidence that the deuterated site is metabolically significant. Understanding the specific enzymes involved and the extent to which metabolism contributes to systemic clearance is crucial for leveraging the KIE in pharmacokinetic studies. nih.gov

Identification and Characterization of Deuterated Metabolites

A primary advantage of using a deuterated analogue like this compound is the ability to confidently identify and trace its metabolic products.

High-resolution mass spectrometry (HRMS) is a powerful technique for metabolite identification. youtube.com It can measure the exact mass of a compound, allowing for the clear differentiation of molecules with even minor structural changes. youtube.com In the case of this compound, the parent molecule and any of its metabolites that retain the deuterium labels will have a mass that is approximately 5 Daltons higher than their corresponding non-deuterated versions.

In a typical metabolite identification workflow, samples from the in vitro stability assays are analyzed by LC-HRMS. youtube.com The mass spectrometer is programmed to look for the parent drug and potential metabolites. The distinct mass signature of the d5-label makes it straightforward to distinguish drug-related material from endogenous components in the complex biological matrix of a microsomal or homogenate sample. This allows for the creation of a comprehensive metabolite profile, tracing the fate of the deuterated compound. nih.govnih.gov

By analyzing the mass of the detected metabolites, researchers can elucidate the metabolic pathways of the drug. nih.govnih.gov For a peptide like exenatide, metabolism primarily involves proteolytic cleavage at various points along the amino acid sequence. nih.govplos.org

If a metabolite of this compound is detected with the full +5 mass shift, it indicates that the cleavage event occurred at a location on the peptide chain that did not remove the deuterated amino acid residue(s). Conversely, if a known fragment is identified without the mass shift, it implies that the cleavage occurred "upstream" of the label, separating it from the observed fragment. The appearance of a smaller, deuterated fragment would pinpoint the cleavage to a site that liberates the labeled portion of the molecule. This precise tracing allows for the confirmation of known metabolic pathways and the potential discovery of new ones. nih.gov For example, studies with non-deuterated exenatide identified primary cleavage sites after amino acid 11 in liver homogenates and after amino acids 14 and 15 in kidney homogenates. nih.gov Deuterium tracing would help confirm if these pathways remain dominant for the deuterated analogue.

Table 2: Hypothetical Elucidation of Cleavage Site via Deuterium Tracing

This table illustrates how the mass of detected fragments of this compound would be used to determine the metabolic cleavage site relative to the d5-label.

Observed MetaboliteMass Shift Relative to Unlabeled FragmentInterpretation
Exenatide-d5 (1-30)+5 DaCleavage occurred after residue 30; d5-label is intact.
Exenatide (1-10)0 DaCleavage occurred before or at the d5-label site.
Fragment containing d5-label+5 DaCleavage occurred on both sides of the d5-label.

A potential and informative consequence of using deuterated compounds is the phenomenon of "metabolic shunting" or "metabolic switching". bioscientia.de This occurs when the rate of a primary metabolic pathway is significantly slowed due to the kinetic isotope effect at the site of deuteration. bioscientia.de With the primary route inhibited, the drug's metabolism may be rerouted through secondary, often minor, metabolic pathways that are normally not prominent.

This shunting results in a change in the metabolite profile, potentially increasing the formation of metabolites that are otherwise produced in very small quantities. bioscientia.de For this compound, if deuteration slows a primary cleavage, an increase in metabolites formed from alternative cleavage sites might be observed. nih.govplos.org Identifying this shift provides deeper insight into the full range of enzymes that can act on the molecule and helps build a more complete picture of its biotransformation.

Pre-clinical Pharmacokinetic (PK) Profiling in Animal Models

The evaluation of drug candidates in animal models is a cornerstone of pharmaceutical development, providing essential insights into a compound's behavior in a living system before human trials. For peptide drugs like exenatide and its deuterated analogues, pre-clinical pharmacokinetic (PK) studies are critical for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies typically utilize various animal species, including mice, rats, rabbits, and nonhuman primates, to build a comprehensive picture of the drug's disposition. fda.gov Pharmacokinetic parameters derived from these models, such as half-life (t½), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the plasma concentration-time curve (AUC), are fundamental for predicting the drug's behavior in humans. fda.gov

Assessment of Absorption, Distribution, and Excretion (ADE)

Pre-clinical studies in several animal species have characterized the fundamental pharmacokinetic processes of exenatide.

Absorption: Following subcutaneous administration in animal models such as mice, rats, and monkeys, exenatide is absorbed relatively quickly. fda.gov The time to reach peak plasma concentration (Tmax) generally ranges from 0.25 to 1.75 hours. fda.gov In diabetic rats, exenatide exhibited rapid absorption with a first-order absorption rate constant (ka) of 4.45 h⁻¹. nih.govnih.gov The absorption of exenatide from the subcutaneous space has been described using complex models, including a sequential process involving both zero-order and saturable nonlinear absorption pathways. nih.govresearchgate.net

Distribution: Once in systemic circulation, exenatide's distribution is influenced by body weight. nih.gov Studies in rats, mice, rabbits, and humans have investigated its potential to cross the placental barrier, finding that the maximum fetal-to-maternal concentration ratio is low (0.025), which suggests minimal direct exposure to a fetus. fda.gov

Excretion (Elimination): The primary route of elimination for exenatide is the kidney. fda.govnih.gov It is cleared from the body mainly through renal filtration followed by enzymatic degradation within the renal tubules. fda.gov This proteolytic degradation means that very little of the intact exenatide peptide is excreted in the urine. fda.gov Studies in rat models with induced renal impairment showed significantly increased AUC, Cmax, and terminal half-life, confirming that the kidneys are the principal pathway for exenatide clearance. fda.gov The elimination process for exenatide has been modeled with both linear and nonlinear (Michaelis-Menten) parallel routes. nih.govresearchgate.net

Pharmacokinetic Parameters of Exenatide in Animal Models
ParameterAnimal ModelFindingSource
Tmax (Subcutaneous)Mouse, Rat, Rabbit, Monkey0.25 - 1.75 hours fda.gov
Absorption Rate (ka)Diabetic Rats4.45 h⁻¹ nih.govnih.gov
Elimination PathwayRatPredominantly renal (filtration and proteolytic degradation) fda.gov
Placental CrossingRats, Mice, RabbitsMinimal (Max fetal-to-maternal ratio: 0.025) fda.gov
Pharmacokinetic ModelRatTwo-compartment model with sequential zero-order and nonlinear absorption nih.govnih.govnih.gov

Influence of Deuteration on Half-Life and Systemic Exposure

The native form of exenatide has a relatively short plasma half-life, reported to be 2.4 hours, which limits its duration of action. nih.govnih.gov A primary strategy to overcome such limitations is the modification of the molecule to slow its metabolism. Deuteration, the selective replacement of hydrogen atoms with their stable heavy isotope, deuterium, is a recognized technique for altering the pharmacokinetic profiles of drugs. researchgate.netnih.gov

The principle behind this approach is the kinetic isotope effect. osti.gov The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. osti.gov For metabolic reactions that involve the cleavage of this bond, such as those often catalyzed by cytochrome P450 (CYP) enzymes, the higher energy required to break the C-D bond can significantly slow down the reaction rate. osti.govnih.gov

This slowing of metabolic degradation has two major consequences:

Prolonged Half-Life: By reducing the rate of clearance, deuteration can extend the terminal half-life of a compound. researchgate.netnih.gov This means the drug remains in the systemic circulation for a longer period.

Expected Influence of Deuteration on Key Pharmacokinetic Parameters
Pharmacokinetic ParameterExpected Change with DeuterationRationaleSource
Metabolic ClearanceDecreaseKinetic isotope effect slows the rate of enzymatic degradation at deuterated sites. osti.govnih.gov
Half-Life (t½)IncreaseReduced clearance rate leads to a longer persistence of the drug in the body. researchgate.netnih.gov
Systemic Exposure (AUC)IncreaseA direct consequence of decreased clearance and prolonged half-life. nih.govnih.gov

Comparative Pharmacokinetics of Deuterated vs. Non-deuterated Exenatide Analogues

A direct comparison highlights the potential advantages of a deuterated analogue like this compound over the standard, non-deuterated form. While specific in-vivo comparative data for this compound is proprietary, the comparison can be reliably inferred from the established principles of deuteration chemistry and the known pharmacokinetics of exenatide. researchgate.netosti.gov

Non-deuterated Exenatide: The standard exenatide molecule is characterized by rapid subcutaneous absorption followed by swift elimination, primarily through renal degradation. fda.gov Its short half-life of approximately 2.4 hours necessitates either frequent administration (twice daily) or complex extended-release formulations to maintain therapeutic concentrations. nih.govnih.gov

Deuterated Exenatide (e.g., this compound): By replacing hydrogen atoms with deuterium at key sites susceptible to metabolic degradation, an analogue like this compound is engineered to be more resistant to this process. This modification is expected to "switch" or down-regulate metabolic pathways that involve the cleavage of the strengthened C-D bonds. osti.gov This would result in a lower rate of metabolic clearance.

The anticipated pharmacokinetic profile for a deuterated exenatide analogue compared to its non-deuterated counterpart would include a longer elimination half-life and a corresponding increase in total systemic exposure (AUC). nih.gov This enhanced profile could potentially translate to a more favorable dosing regimen. The experience with other deuterated drugs, such as deutetrabenazine and d9-ivacaftor (CTP-656), has validated this approach, showing that precision deuteration can successfully create new molecular entities with differentiated and improved pharmacokinetic properties. nih.govnih.govresearchgate.net

Comparative Pharmacokinetic Profile: Non-deuterated vs. Deuterated Exenatide
Pharmacokinetic PropertyNon-deuterated ExenatideExpected Profile of Deuterated Exenatide (e.g., this compound)Source
Metabolic StabilitySusceptible to rapid proteolytic degradation.Increased stability due to the kinetic isotope effect at deuterated sites. fda.govosti.gov
Elimination Half-LifeShort (approx. 2.4 hours).Longer, due to reduced rate of metabolic clearance. nih.govnih.gov
Systemic Exposure (AUC)Baseline exposure.Higher, as a consequence of reduced clearance. nih.govnih.gov
ClearancePrimarily rapid renal clearance (metabolic).Slower clearance rate compared to the non-deuterated form. fda.govresearchgate.net

Theoretical and Computational Studies Involving Exenatide D5 Acetate

Molecular Dynamics Simulations for Conformational Analysis of Deuterated Peptides

Molecular dynamics (MD) simulations are a cornerstone of computational biology, enabling the detailed study of the conformational space that molecules like peptides sample in solution. mdpi.comresearchgate.net By simulating the atomic movements over time, MD can generate a conformational ensemble, providing insights into a peptide's flexibility, secondary structure, and interaction with its environment. For deuterated peptides, MD simulations are particularly valuable when combined with experimental techniques like Hydrogen-Deuterium Exchange (HDX) mass spectrometry.

HDX-MS experiments measure the rate at which backbone amide hydrogens exchange with deuterium (B1214612) when the peptide is placed in a deuterated solvent. nih.gov This exchange rate is highly sensitive to the local structural environment; hydrogens involved in stable hydrogen bonds or buried within the peptide's core exchange more slowly. By comparing the deuterium uptake of a peptide in different states (e.g., free in solution versus bound to its receptor), researchers can map regions that undergo conformational changes.

While HDX-MS provides valuable experimental data on solvent accessibility and hydrogen bonding, MD simulations can offer a structural interpretation of these findings. For instance, a study on the GLP-1 receptor agonist exenatide (B527673) used HDX to probe the stabilization of its hydrogen bonding network upon binding to the N-terminal extracellular domain of its receptor (nGLP-1R). nih.gov The study revealed that the N-terminal helix of exenatide (specifically the region from Val19 to Lys27) showed increased stability (i.e., less deuterium exchange) when bound to the receptor. nih.gov MD simulations can complement such data by providing atomic-level models of the bound conformation, illustrating precisely how receptor interactions shield these specific amide protons from the solvent.

Furthermore, MD simulations can be used to investigate the intrinsic structural stability of exenatide itself. One study used implicit solvent MD simulations to examine the conformational stability of exenatide in different solvent compositions, which is crucial for understanding its behavior in chromatographic separations and formulation solutions. researchgate.net Such simulations can reveal how changes in the environment, or indeed isotopic substitution, might shift the equilibrium between different conformational states. For Exenatide-d5 Acetate (B1210297), MD simulations could predict whether the introduction of five deuterium atoms alters the peptide's preferred solution conformation, flexibility, or its propensity to form helical structures, which are known to be important for receptor binding. nih.gov

Table 1: Illustrative Application of HDX-MS and MD Simulation in Exenatide Binding Analysis

This table conceptualizes findings from an HDX-MS study on exenatide, showing how data on deuterium exchange can be interpreted with the aid of computational models to pinpoint regions of interaction and conformational change.

Peptide Region of Exenatide Observed Change in Deuterium Exchange upon nGLP-1R Binding nih.gov Structural Interpretation (from MD Simulations)
N-terminus (His1-Gly2) Minimal change Remains flexible and solvent-exposed, poised for interaction with the transmembrane domain.
Central Helix (Val19-Lys27) Significant decrease Region stabilizes into a more defined helical structure, forming a stable hydrogen-bond network upon binding to the receptor's extracellular domain.

| C-terminus (Trp31-Ser39) | Moderate decrease | Engages with the receptor surface, leading to partial protection from solvent exchange. The Ser32 residue is noted as a key hydrogen bond donor. nih.gov |

Quantum Chemical Calculations of Kinetic and Equilibrium Isotope Effects

The primary rationale for deuterating a drug molecule is to leverage the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. Because deuterium is heavier than hydrogen, the carbon-deuterium (C-D) bond has a lower vibrational frequency and thus a lower zero-point energy than a carbon-hydrogen (C-H) bond. nih.gov Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step.

Quantum chemical calculations are essential for predicting the magnitude of both kinetic and equilibrium isotope effects. rutgers.edupsu.edu These first-principles methods can calculate the vibrational frequencies of the molecule in its ground state and at the transition state of a reaction. From this information, the difference in activation energy between the deuterated and non-deuterated compound can be determined, allowing for a theoretical prediction of the KIE.

For Exenatide-d5 Acetate, quantum chemical calculations could be used to predict how deuteration at specific positions would affect its metabolic stability. Peptides like exenatide are subject to enzymatic degradation by proteases such as dipeptidyl peptidase-IV (DPP-IV). mdpi.com If the mechanism of enzymatic cleavage involves the abstraction of a hydrogen atom at or near one of the deuterated sites, a significant primary KIE would be expected, slowing the degradation and prolonging the drug's half-life. Even if the deuterated bond is not broken directly, a smaller secondary KIE may still be observed if the hybridization or chemical environment of the deuterated carbon changes during the reaction. nih.gov

Calculations would involve modeling the relevant portion of the Exenatide-d5 peptide and the active site of the degrading enzyme. By computing the reaction pathway for both the deuterated and non-deuterated peptide, a theoretical KIE value (kH/kD) can be obtained.

Table 2: Typical Kinetic Isotope Effect (KIE) Values from Theoretical Calculations

This table provides general, illustrative KIE values for different types of reactions to contextualize the potential impact of deuteration. The specific KIE for Exenatide-d5 would require dedicated quantum chemical calculations.

Isotopic Substitution Type of KIE Typical Calculated kH/kD Value Implication
C-H vs. C-D Primary 5 - 8 The C-H/C-D bond is broken in the rate-determining step. Significant slowing of the reaction is expected. nih.gov
C-H vs. C-D α-Secondary 0.9 - 1.25 The C-H/C-D bond is not broken, but its hybridization changes (e.g., sp3 to sp2). A smaller effect on the reaction rate is observed.

| C-H vs. C-D | β-Secondary | ~1.1 - 1.3 | Isotopic substitution is on an atom adjacent to the reacting center. Effect is generally modest. |

In Silico Prediction of Deuteration Effects on Drug Metabolism and Properties

Beyond calculating specific KIEs, a range of in silico tools are available to predict the broader effects of deuteration on a drug's metabolism, absorption, distribution, and excretion (ADME) properties. creative-biolabs.com These computational methods can be broadly categorized as either ligand-based or structure-based.

Ligand-based approaches use the chemical structure of the molecule to predict its metabolic fate, often by comparing it to databases of known metabolic transformations. creative-biolabs.com For this compound, these tools could predict potential sites of metabolism (SOMs) on the peptide. These "metabolic soft spots" are positions on the molecule most susceptible to enzymatic attack, for example, by cytochrome P450 (CYP) enzymes. juniperpublishers.comresearchgate.net By identifying these vulnerable positions, deuteration can be strategically applied to block or slow down these metabolic pathways.

Structure-based approaches use the three-dimensional structures of metabolic enzymes to dock the drug molecule into the active site and predict binding affinity and reactivity. creative-biolabs.combham.ac.uk For a peptide like exenatide, this could involve docking it into the active site of DPP-IV or other relevant proteases. An in silico analysis could predict whether the deuterated analog, Exenatide-d5, has an altered binding pose or affinity compared to the non-deuterated parent drug.

Table 3: Conceptual Workflow for In Silico Prediction of Deuteration Effects on Exenatide

This table outlines the typical steps a computational chemist would follow to predict the metabolic consequences of deuterating exenatide.

Step Computational Method Objective Potential Finding for this compound
1. Identify Metabolic Hotspots Ligand-based SOM prediction tools (e.g., based on machine learning models) To identify amino acid residues on exenatide most susceptible to enzymatic degradation (e.g., oxidation by CYPs or cleavage by proteases). Prediction might highlight specific residues as vulnerable. Deuteration at or near these sites would be hypothesized to enhance stability.
2. Docking into Metabolic Enzymes Structure-based molecular docking (e.g., with DPP-IV, CYPs) To model the binding of both exenatide and Exenatide-d5 into the enzyme's active site. Assess if deuteration alters the binding affinity or orientation, potentially making it a poorer substrate for the enzyme.
3. Predict Metabolic Switching Metabolite prediction software To identify alternative metabolic pathways that might become more prominent if the primary pathway is slowed by deuteration. Generation of a list of potential new metabolites for experimental verification.
4. Calculate Reaction Energetics Quantum Mechanics (QM/MM) To calculate the activation energy for the enzymatic reaction (e.g., C-H bond cleavage) for both the deuterated and non-deuterated peptide. Quantitative prediction of the KIE, confirming if the metabolic slowing is significant.

| 5. Predict Physicochemical Properties | QSPR (Quantitative Structure-Property Relationship) models | To estimate changes in properties like lipophilicity, solubility, and plasma protein binding due to deuteration. | Determine if deuteration has unintended consequences on the drug's distribution properties. |

Future Directions and Emerging Research Avenues for Deuterated Peptides

Novel Deuteration Strategies and Methodological Advancements

The development of deuterated peptides is moving beyond simple "deuterium switch" approaches, where hydrogen atoms in existing drugs are replaced with deuterium (B1214612). nih.govuniupo.it Research is now focusing on more sophisticated de novo strategies that incorporate deuterium during the initial design of novel drug candidates. nih.govuniupo.it These advanced methods aim to optimize the placement of deuterium to achieve specific therapeutic benefits.

Key methodological advancements include:

Biosynthetic Labeling: Innovative biosynthetic methods are being developed for more complex molecules. One novel strategy for producing deuterated proteins involves growing bacteria in a deuterium oxide (D₂O) medium supplemented with a precursor like shikimic acid. This allows for the creation of proteins that are highly deuterated, with the option for selective protonation at specific amino acid residues. nih.gov

Structural Stabilization: Beyond metabolic stability, deuterium can be used in conjunction with other peptide engineering techniques. For instance, incorporating deuterium into cyclic peptide architectures is a novel approach to further enhance the stability and efficacy of the molecule. clearsynthdiscovery.com

Deuteration Strategy Description Primary Advantage
Deuterium Switch Replacing hydrogen with deuterium in an existing, approved drug molecule. nih.govAims to improve the pharmacokinetic profile of a known therapeutic agent. nih.govnih.gov
De Novo Design Incorporating deuterium into a novel molecule from the earliest stages of drug discovery. nih.govuniupo.itAllows for the creation of pioneering drugs with optimized properties from the ground up. nih.gov
Biosynthetic Production Using biological systems, such as bacteria in D₂O media, to produce deuterated peptides and proteins. nih.govEnables the production of complex deuterated biomolecules with high levels of isotope incorporation. nih.gov
Cyclic Deuterated Peptides Combining deuteration with cyclic peptide structures. clearsynthdiscovery.comAims to achieve superior stability and therapeutic efficacy. clearsynthdiscovery.com

Integration of Deuterated Peptides with Advanced Omics Technologies

Deuterated peptides are integral tools in the advancement of "omics" technologies, which involve the system-wide measurement of biological molecules. The unique mass signature of deuterium makes these peptides excellent internal standards and tracers in proteomics, metabolomics, and other omics fields. silantes.comnih.gov

Proteomics: In proteomics, stable isotope labeling techniques are fundamental for accurate protein quantification. silantes.com Methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can utilize deuterated amino acids to compare protein abundance between different cell populations. silantes.com Furthermore, deuterated peptides serve as critical internal standards in mass spectrometry-based assays for quantifying therapeutic peptides like exenatide (B527673) in biological matrices, enabling highly sensitive and accurate pharmacokinetic analyses. nih.govsciex.comsciex.com An updated workflow using D₂O labeling allows for the measurement of proteome-wide protein turnover rates in cell culture. nih.gov

Metabolomics: Deuterium-labeled compounds are used as tracers to map metabolic pathways and quantify metabolic fluxes. silantes.comnih.gov By introducing a deuterated precursor into a biological system, researchers can track its transformation through various metabolic reactions, providing deep insights into the dynamics of metabolic networks in both healthy and diseased states. silantes.comnih.gov

Peptidomics and Other Omics: The application of peptidomics and proteomics is expanding into food and nutrition research to identify bioactive peptides. nih.gov In epitranscriptomics, stable isotope labeling helps researchers track RNA modifications and understand their functional roles. silantes.com

Omics Field Application of Deuterated Peptides/Isotope Labeling Key Outcome
Proteomics Use as internal standards for quantification; metabolic labeling (e.g., D₂O, SILAC) to measure protein turnover and synthesis. silantes.comsciex.comnih.govAccurate quantification of proteins and their dynamics; enabling sensitive bioanalysis of peptide drugs. nih.govnih.gov
Metabolomics Tracing the flow of atoms through metabolic pathways (metabolic flux analysis). silantes.comnih.govElucidation of metabolic network structure and regulation. nih.gov
Epitranscriptomics Tracking the incorporation of modified nucleotides into RNA. silantes.comUnderstanding the impact and dynamics of RNA modifications on cellular processes. silantes.com
Peptidomics Aiding in the discovery and characterization of endogenous and food-derived peptides. nih.govIdentification of novel bioactive peptides and therapeutic targets. nih.gov

Broadening the Application of Isotopic Labeling in Fundamental Biological Research

Isotopic labeling, particularly with stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is a cornerstone technique for probing the complexities of biological systems. fiveable.mewikipedia.org Its applications are continually expanding, providing unprecedented insights into fundamental life processes.

The ability to replace common atoms with their heavier isotopes without significantly altering the molecule's chemical properties allows scientists to "tag and trace" specific molecules through intricate biological pathways. fiveable.mewikipedia.org This is invaluable for:

Elucidating Reaction Mechanisms: Isotope-labeled substrates are used to track the transformation of molecules during enzymatic reactions, helping to identify reaction intermediates and clarify catalytic mechanisms. fiveable.me

Mapping Metabolic Networks: By feeding cells or organisms with isotope-labeled nutrients, researchers can follow the distribution of the label through the entire metabolic network, quantifying the activity of different pathways. nih.govfiveable.me

Studying Molecular Structures: Isotope labeling is crucial for structural biology techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where it aids in the determination of the three-dimensional structures of proteins and other biomolecules. silantes.comfiveable.me

Analyzing Gene Expression: Labeled nucleotides can be incorporated into newly synthesized RNA, allowing for precise measurement of changes in gene expression in response to various stimuli. silantes.com

The core value of isotopic labeling lies in its ability to add a dynamic, quantitative dimension to biological studies, moving beyond static snapshots to reveal the flow and regulation of molecular processes. nih.govwikipedia.org

Challenges and Opportunities in the Development and Research of Deuterated Peptide Analogues

Despite the great potential of deuterated compounds, their development is accompanied by a unique set of challenges and opportunities.

Challenges:

Synthesis and Purification: The chemical synthesis of selectively deuterated peptides can be complex and expensive, posing a significant hurdle for research and large-scale production. clearsynthdiscovery.com

Analytical Complexity: Ensuring the isotopic purity of deuterated active pharmaceutical ingredients (APIs) and accurately analyzing them presents technical difficulties. musechem.com

Predictability: The precise effects of deuteration on a molecule's pharmacokinetic and pharmacodynamic properties are not always easy to predict, requiring extensive empirical investigation. musechem.com

Regulatory Scrutiny: To gain regulatory approval, a deuterated drug must demonstrate clear advantages in efficacy, safety, or dosing regimen over its non-deuterated counterpart, which requires substantial investment in clinical trials. clearsynthdiscovery.commusechem.com

Opportunities:

Improved Pharmacokinetics: The primary driver for deuteration is the potential to slow down metabolic degradation. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the deuterium kinetic isotope effect. nih.govlifetein.com This can lead to a longer drug half-life, increased systemic exposure, and the possibility of less frequent dosing. nih.govmusechem.com

Novel Therapeutic Applications: The improved properties of deuterated peptides are opening up new therapeutic possibilities in areas like neurology (for pain and depression), infectious diseases (antimicrobials), and oncology. clearsynthdiscovery.com The approval of the de novo deuterated drug deucravacitinib (B606291) in 2022 marks a significant milestone, highlighting a shift toward using deuteration as a foundational tool in new drug discovery. nih.govnih.govuniupo.it

Factor Challenges Opportunities
Development Complex and costly synthesis and purification. clearsynthdiscovery.comImproved pharmacokinetic profiles (e.g., longer half-life). nih.govnih.gov
Analytics Difficulty in analyzing isotopic impurities. musechem.comEnhanced safety profile by reducing toxic metabolites. lifetein.com
Design Effects of deuteration can be difficult to predict. musechem.comIncreased potency and target selectivity. nih.govclearsynthdiscovery.com
Regulation High bar for demonstrating clinical advantage over existing drugs. musechem.comNew therapeutic applications for previously challenging drug candidates. clearsynthdiscovery.com

Q & A

Q. How should Exenatide-d5 Acetate be stored to ensure stability in long-term experiments?

this compound must be stored at -20°C in a lyophilized state, protected from light and moisture to prevent degradation. The peptide content (≥80.0%) and acetic acid residue (5.0–12.0%) are critical stability indicators, and deviations in these parameters due to improper storage can compromise experimental reproducibility. Use vacuum-sealed containers for transport and avoid repeated freeze-thaw cycles .

Q. What analytical methods are recommended to verify the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with ≥98.0% purity threshold is essential for quality control. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) should confirm deuterium incorporation at five specific sites. Peptide sequencing via Edman degradation or tandem MS can validate structural fidelity, especially for distinguishing Exenatide-d5 from non-deuterated analogs .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Adhere to hazard guidelines:

  • Use personal protective equipment (PPE), including gloves, lab coats, and eye protection.
  • Avoid inhalation of aerosols and minimize skin contact.
  • Follow H351 (suspected carcinogen) and H361d (developmental toxicity) protocols.
  • Dispose of waste via approved biohazard channels .

Advanced Research Questions

Q. How does deuterium labeling in this compound influence pharmacokinetic and metabolic studies compared to non-deuterated analogs?

Deuterium incorporation slows metabolic degradation (kinetic isotope effect), extending half-life and enabling precise tracking of metabolic pathways via MS. However, researchers must validate that deuteration does not alter receptor binding (e.g., GLP-1 receptor activation) by comparing dose-response curves with non-deuterated controls. Isotopic purity must exceed 99% to avoid confounding results .

Q. What experimental design considerations are critical for resolving contradictory data on this compound’s bioactivity across studies?

  • Controlled variables : Ensure consistent peptide content (≥80.0%), storage conditions, and reconstitution buffers.
  • Assay validation : Use standardized insulin secretion assays (e.g., rodent pancreatic β-cell lines) with internal controls.
  • Statistical rigor : Apply multivariate analysis to account for batch-to-batch variability and confounding factors like cell passage number .

Q. How can researchers optimize in vitro models to study this compound’s effects on glucose-dependent insulin secretion?

  • Use glucose-responsive cell lines (e.g., INS-1E or MIN6) with physiological glucose gradients (3–20 mM).
  • Measure intracellular cAMP levels and calcium flux to correlate GLP-1 receptor activation with insulin release.
  • Include negative controls (e.g., GLP-1 receptor antagonists) to confirm mechanism-specific effects .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Normalize data to baseline insulin secretion and apply corrections for multiple comparisons (e.g., Bonferroni). Report confidence intervals and effect sizes to enhance reproducibility .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Perform HPLC and MS quality checks for each batch.
  • Include internal reference standards in assays to calibrate bioactivity.
  • Use mixed-effects models in statistical analysis to account for variability .

Future Research Directions

Q. What gaps exist in understanding the long-term stability of this compound under different storage conditions?

Current data lack accelerated stability studies (e.g., 40°C/75% RH) to predict shelf life. Future work should correlate peptide aggregation (via dynamic light scattering) with bioactivity loss over time .

Q. How can isotopic labeling strategies (e.g., ¹³C/¹⁵N) complement this compound in proteomic studies?

Multi-isotope labeling enables multiplexed tracking of degradation pathways and receptor interactions. Combine with cryo-electron microscopy to resolve structural dynamics of GLP-1 receptor binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.